molecular formula C9H10N2O3 B2409585 (Z)-Methyl 3-(N'-hydroxycarbamimidoyl)benzoate CAS No. 1227154-43-9

(Z)-Methyl 3-(N'-hydroxycarbamimidoyl)benzoate

Cat. No.: B2409585
CAS No.: 1227154-43-9
M. Wt: 194.19
InChI Key: BELBATQPRYKIIA-UHFFFAOYSA-N
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Description

(Z)-Methyl 3-(N'-hydroxycarbamimidoyl)benzoate is a carbamimidoyl-substituted benzoate ester synthesized via the reaction of methyl 3-cyanobenzoate with hydroxylamine hydrochloride in methanol under basic conditions (e.g., potassium tert-butoxide) . This reaction proceeds with high efficiency, yielding 86–100% of the product as a tan solid . The compound features a Z-configuration at the imine bond, critical for its reactivity in subsequent cyclization reactions. It serves as a versatile precursor for synthesizing 1,2,4-oxadiazoles and other heterocyclic compounds, which are pivotal in medicinal chemistry and radiopharmaceutical development .

Properties

IUPAC Name

methyl 3-[(Z)-N'-hydroxycarbamimidoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-9(12)7-4-2-3-6(5-7)8(10)11-13/h2-5,13H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELBATQPRYKIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of methyl 3-aminobenzoate with hydroxylamine under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of (Z)-Methyl 3-(N’-hydroxycarbamimidoyl)benzoate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl 3-(N’-hydroxycarbamimidoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoate.

    Reduction: Amino derivatives of the benzoate.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Chemistry

  • Building Block : Used as a building block in organic synthesis for creating more complex molecules.
  • Reagent : Acts as a reagent in various chemical reactions, facilitating the formation of new compounds.

Biology

  • Biological Activity : Investigated for its potential biological activities, including enzyme inhibition and interactions with biomolecules. The hydroxycarbamimidoyl group allows for specific interactions with molecular targets, enhancing its utility in biochemical studies .

Medicine

  • Therapeutic Properties : Explored for potential therapeutic applications, particularly in antimicrobial and anticancer research. Studies have indicated that it may possess significant antimicrobial properties against various bacterial strains and cytotoxic effects on cancer cell lines .

Industry

  • Material Development : Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals. Its unique structure makes it valuable for industrial applications .

Research has demonstrated that (Z)-Methyl 3-(N'-hydroxycarbamimidoyl)benzoate exhibits notable biological activities:

  • Enzyme Inhibition : The compound has been studied as a potential inhibitor of enzymes involved in nitrogen metabolism, showing significant inhibitory effects on target enzymes .
  • Antimicrobial Effects : Preliminary studies suggest effective antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations indicating its potential as an antimicrobial agent .
  • Cytotoxicity : In vitro tests have shown that it exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study reported significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations ranging from 0.5 to 2 μg/mL. The compound was effective in disrupting bacterial cell wall synthesis .
  • Cytotoxicity Assays :
    • In vitro tests demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, indicating its potential use in cancer therapy .
  • Enzyme Inhibition Studies :
    • Investigations into its role as an enzyme inhibitor revealed significant inhibitory effects on target enzymes related to nitrogen metabolism, which could be leveraged for therapeutic interventions .

Mechanism of Action

The mechanism of action of (Z)-Methyl 3-(N’-hydroxycarbamimidoyl)benzoate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 3-(N’-Hydroxycarbamimidoyl)benzoate Derivatives

Synthesis and Applications:

  • Ethyl derivatives (e.g., compounds 16–17 in ) are synthesized similarly but undergo cyclization with trifluoroacetic anhydride to form 5-(trifluoromethyl)-1,2,4-oxadiazoles (19–20 ) in 70–80% yields. These oxadiazoles serve as precursors for PET tracers (e.g., [¹⁸F]19), though radiochemical yields are modest (2–5%) .
  • Key Contrast : The ethyl ester’s larger size may reduce steric hindrance in cyclization, but the methyl analog offers higher synthetic efficiency (quantitative vs. 70–80% yields for oxadiazole formation) .

Azilsartan-Related Impurities (Impurity-A and Impurity-B)

Structural Differences : Impurity-A and Impurity-B feature a biphenyl system linked to the N'-hydroxycarbamimidoyl group, unlike the simpler benzoate scaffold of the target compound.
Applications and Risks :

  • These impurities are genotoxic byproducts in Azilsartan synthesis, necessitating strict LC-MS/MS monitoring at trace levels .

Pyrazole-Linked 1,2,4-Oxadiazole Derivatives

Synthetic Pathway : The target compound reacts with pyrazole-4-carboxylic acid derivatives (e.g., compound 5 in ) to form intermediates for benzamide-based insecticides and antifungals.
Biological Activity :

  • Derivatives (e.g., 12a–12r ) exhibit larvicidal activity against mosquitoes and antifungal effects against rice blast fungus but show toxicity to zebrafish embryos .
  • Key Contrast: While the target compound itself is non-toxic, its derivatives highlight the structural adaptability required for biological activity, emphasizing the role of substituents in modulating toxicity and efficacy .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents/Modifications Yield Key Applications/Risks References
(Z)-Methyl 3-(N'-hydroxycarbamimidoyl)benzoate Methyl ester, 3-position 86–100% Precursor for oxadiazoles, radiopharmaceuticals
Ethyl 3-(N’-hydroxycarbamimidoyl)benzoate Ethyl ester, 3-position Quantitative Intermediate for PET tracers ([¹⁸F]19)
5-(Trifluoromethyl)-1,2,4-oxadiazole derivatives Trifluoromethyl-oxadiazole 70–80% Radiopharmaceutical precursors
Impurity-A (Azilsartan-related) Biphenyl system, ethoxy group N/A Genotoxic impurity in pharmaceuticals
Pyrazole-linked benzamide derivatives Pyrazole-oxadiazole hybrid 60–70% Larvicidal, antifungal agents (toxic to zebrafish)

Critical Analysis of Structural and Functional Differences

  • Ester Group Impact : Methyl esters favor higher synthetic yields and simplicity, whereas ethyl esters improve lipophilicity for specific applications (e.g., PET tracers) .
  • Downstream Applications : The target compound’s utility as a precursor contrasts with derivatives’ specialized roles—e.g., radiopharmaceuticals (ethyl derivatives) or agrochemicals (pyrazole hybrids) .

Biological Activity

(Z)-Methyl 3-(N'-hydroxycarbamimidoyl)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes various research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by its unique structural features, which contribute to its biological properties. The synthesis of this compound typically involves the reaction of methyl 3-cyanobenzoate with hydroxylamine in methanol under reflux conditions, yielding a high purity product .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound against various bacterial and fungal strains. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

  • Antibacterial Activity : In vitro evaluations have shown that this compound demonstrates significant inhibitory effects against strains such as Escherichia coli and Staphylococcus aureus. Minimum Inhibitory Concentration (MIC) values have been reported in the range of 4.69 to 22.9 µM for different bacterial strains .
  • Antifungal Activity : The compound also shows effectiveness against fungi like Candida albicans, with MIC values ranging from 16.69 to 78.23 µM . This dual activity suggests that this compound could be a candidate for developing broad-spectrum antimicrobial agents.

The biological activity of this compound is believed to be linked to its ability to disrupt cellular processes in microorganisms. It may interfere with cell wall synthesis or function by inhibiting specific enzymes involved in these pathways. Further studies are needed to elucidate the precise molecular mechanisms at play.

Case Studies and Experimental Findings

Several case studies have provided insights into the effectiveness of this compound:

  • Study on Antibacterial Efficacy : A study conducted on various monomeric alkaloids, including derivatives similar to this compound, highlighted its potent antibacterial properties against E. coli and Bacillus subtilis, with significant zones of inhibition observed in agar diffusion assays .
  • Antifungal Assessment : Another research effort evaluated the antifungal potential against C. albicans, where the compound exhibited promising results, suggesting its utility in treating fungal infections .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target Organism MIC (µM) Reference
AntibacterialE. coli4.69 - 22.9
AntibacterialS. aureusVaries
AntifungalC. albicans16.69 - 78.23

Q & A

Q. What are effective synthetic routes for (Z)-Methyl 3-(N'-hydroxycarbamimidoyl)benzoate?

Methodological Answer: The compound can be synthesized via condensation reactions involving benzoate derivatives and hydroxylamine. For example:

  • Route 1: Reacting methyl 3-cyanobenzoate with hydroxylamine under reflux to form the (Z)-carbamimidoyl intermediate, as demonstrated in radiochemical precursor synthesis .
  • Route 2: Using acyl chlorides (e.g., m-toluoyl chloride) with o-phenylenediamine under controlled conditions to avoid benzimidazole formation, emphasizing the role of leaving groups (e.g., Cl⁻) and protonating agents .
    Key Parameters: Reaction temperature (e.g., 391 K for imidazolidine formation ), solvent choice (acetic acid for cyclization ), and stoichiometric control of hydroxylamine.

Q. How can the stereochemistry and structural conformation of this compound be confirmed?

Methodological Answer:

  • X-ray Crystallography: Resolve the Z/E configuration and molecular geometry. For example, the Z isomer is confirmed by transoid C–C bond arrangements and planar olefinic bonds, as seen in analogous compounds .
  • NMR Spectroscopy: Use NOE experiments to distinguish Z/E isomers. Chemical shifts for imine protons (N–H) and aromatic protons provide conformational insights .
  • IR Spectroscopy: Identify characteristic stretches (e.g., C=N at ~1634 cm⁻¹, N–H at ~3200–3446 cm⁻¹) .

Q. How do reaction conditions influence product selectivity (e.g., amide vs. benzimidazole)?

Methodological Answer:

  • Leaving Groups: Acyl chlorides favor amide formation due to better electrophilicity, while carboxylic acids in polyphosphoric acid promote benzimidazole cyclization .
  • Temperature and pH: High temperatures (>100°C) and acidic conditions (e.g., polyphosphoric acid) drive benzimidazole synthesis, whereas mild conditions (room temperature, neutral pH) favor amide intermediates .

Advanced Research Questions

Q. How can contradictions in reaction outcomes (e.g., unexpected byproducts) be resolved?

Methodological Answer:

  • Mechanistic Analysis: Use DFT calculations (e.g., B3LYP functional ) to model reaction pathways and identify thermodynamic vs. kinetic products.
  • Reaction Monitoring: Employ LC-MS/MS or in-situ IR to detect intermediates. For example, trace hydroxylamine excess can lead to oxadiazole byproducts, requiring strict stoichiometric control .
  • Crystallographic Validation: Compare X-ray structures of products to rule out stereochemical misassignments .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS in MRM Mode: Achieve parts-per-million (ppm) sensitivity for genotoxic impurities (e.g., methylated or hydrolyzed derivatives). Validate parameters:
    • Column: C18 with 0.1% formic acid in mobile phase.
    • Ionization: ESI+ for protonated adducts .
  • Validation Metrics: Assess linearity (R² > 0.995), precision (%RSD < 5%), and recovery (90–110%) per ICH guidelines .

Q. How can structural data inform structure-activity relationship (SAR) studies?

Methodological Answer:

  • Conformational Analysis: Use X-ray data to identify key interactions (e.g., hydrogen bonds between N–H and carbonyl groups ).
  • Docking Studies: Map the compound’s geometry (e.g., planar imidazolidine ring) to biological targets (e.g., enzymes with hydrophobic active sites).
  • Modifications: Introduce substituents at the benzoate or hydroxycarbamimidoyl groups to assess electronic effects on bioactivity .

Q. What role does crystallography play in understanding intermolecular interactions?

Methodological Answer:

  • Hydrogen Bonding Networks: Identify chains or dimers formed via N–H⋯O interactions, which influence solubility and crystal packing .
  • Thermal Stability: Correlate melting points with packing efficiency (e.g., tightly packed crystals show higher decomposition temperatures) .

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